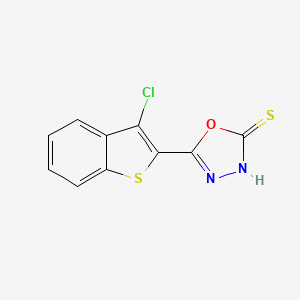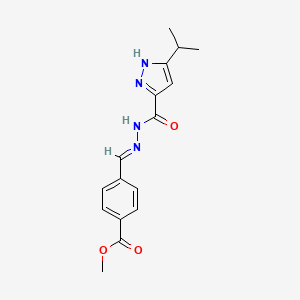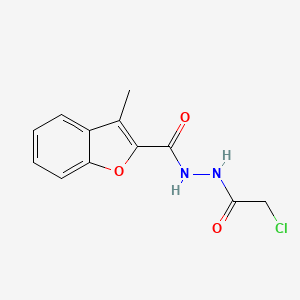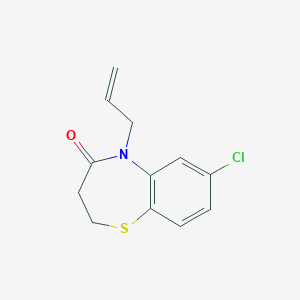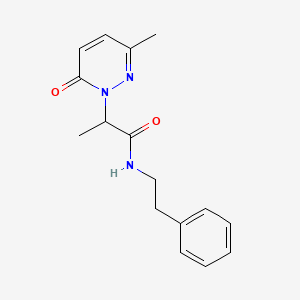
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide is an organic compound that belongs to the class of pyridazinone derivatives This compound is characterized by a pyridazinone ring substituted with a methyl group and a phenethylpropanamide moiety
准备方法
The synthesis of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide typically involves the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Substitution with Methyl Group:
Attachment of Phenethylpropanamide Moiety: The final step involves the coupling of the pyridazinone derivative with phenethylpropanamide. This can be accomplished through amide bond formation using coupling reagents such as carbodiimides or through direct amidation reactions.
化学反应分析
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyridazinone ring.
Hydrolysis: Hydrolysis of the amide bond can be achieved under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
科学研究应用
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. It may exhibit anti-inflammatory, analgesic, or anticancer properties.
Agrochemicals: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests or weeds.
Biological Studies: Researchers use the compound to study its effects on various biological pathways and to understand its mechanism of action at the molecular level.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.
相似化合物的比较
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylpropanamide can be compared with other pyridazinone derivatives, such as:
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide: This compound has a similar structure but with an acetamide moiety instead of a propanamide moiety.
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylbutanamide: This derivative has a butanamide moiety, which may result in different biological activities and properties.
2-(3-methyl-6-oxopyridazin-1(6H)-yl)-N-phenethylbenzamide: The presence of a benzamide moiety can significantly alter the compound’s interaction with biological targets and its overall pharmacokinetic profile.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenethylpropanamide moiety, which may confer distinct biological activities and properties compared to other similar compounds.
属性
IUPAC Name |
2-(3-methyl-6-oxopyridazin-1-yl)-N-(2-phenylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-8-9-15(20)19(18-12)13(2)16(21)17-11-10-14-6-4-3-5-7-14/h3-9,13H,10-11H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYIZHVCDOTNKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)C(C)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

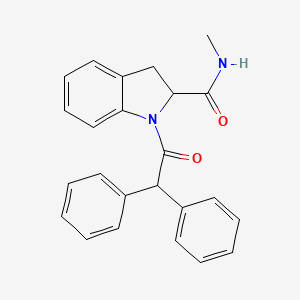
![4-methoxy-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B2546494.png)
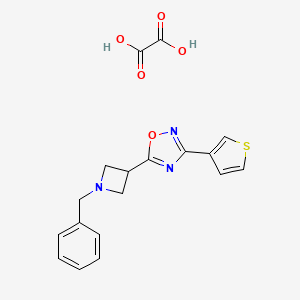

![Methyl 2-amino-6,6-difluorospiro[3.3]heptane-2-carboxylate hcl](/img/structure/B2546498.png)
![3-chloro-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2546506.png)
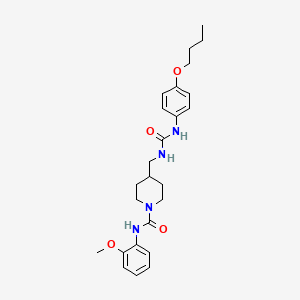
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2546508.png)
![1-[4-(Benzenesulfonyl)-2-(2-chlorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2546509.png)
